ethyl 7-methyl-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl 7-methyl-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H17N3O4S2 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.06604838 g/mol and the complexity rating of the compound is 941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 7-methyl-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazolo-pyrimidine core : This bicyclic structure is known for its diverse biological activities.
- Indole derivative : The presence of the indole moiety contributes to its potential pharmacological effects.
- Thiophene ring : This heterocyclic component is often associated with enhanced biological activity in organic compounds.
Anticancer Activity
Several studies have indicated that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to ethyl 7-methyl-3-oxo derivatives showed promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar thiazolo-pyrimidine compounds. Ethyl 7-methyl derivatives have been tested against various bacterial strains:
- In vitro studies showed that these compounds exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 16 | Moderate |
Bacillus subtilis | 32 | Moderate |
Enzyme Inhibition
Another significant area of research involves the inhibition of specific enzymes:
- Ethyl 7-methyl derivatives have been identified as inhibitors of certain kinases involved in cancer progression. For example, a study reported an IC50 value of 50 µM for inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumors showed that administration of ethyl 7-methyl derivatives led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
- Clinical Relevance : Preliminary clinical trials have indicated that compounds similar to ethyl 7-methyl derivatives can enhance the efficacy of existing chemotherapy agents when used in combination therapy.
Properties
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c1-3-29-21(28)15-11(2)23-22-25(17(15)14-9-6-10-30-14)20(27)18(31-22)16-12-7-4-5-8-13(12)24-19(16)26/h4-10,17H,3H2,1-2H3,(H,24,26)/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURQSFQYQOPYNX-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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